2-{[(4-phenoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[(4-phenoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a compound belonging to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-phenoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-phenoxybenzylamine with phthalic anhydride under specific conditions. The reaction is carried out in a solvent such as toluene or xylene, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-phenoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclooxygenase (COX) inhibitors.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[(4-phenoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, as a cyclooxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally related compound with similar biological activities.
Lenalidomide: Another isoindole derivative with immunomodulatory and anticancer properties.
Pomalidomide: Known for its antitumor effects and used in the treatment of multiple myeloma.
Uniqueness
2-{[(4-phenoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cyclooxygenase enzymes more effectively than some of its analogs highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C21H16N2O3 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[(4-phenoxyanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H16N2O3/c24-20-18-8-4-5-9-19(18)21(25)23(20)14-22-15-10-12-17(13-11-15)26-16-6-2-1-3-7-16/h1-13,22H,14H2 |
InChI Key |
MGXHLCANMKGZNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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